molecular formula C10H10F3N B13047866 (1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine

(1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine

Cat. No.: B13047866
M. Wt: 201.19 g/mol
InChI Key: VQHLJBHRAVBSPS-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine” is a chiral amine derivative featuring a trifluoromethyl-substituted aromatic ring and a prop-2-enylamine backbone. The trifluoromethyl (-CF₃) group at the para position of the phenyl ring confers electron-withdrawing properties, enhancing metabolic stability and influencing intermolecular interactions such as hydrogen bonding and hydrophobic effects . The compound’s stereochemistry (1R configuration) is critical for its biological activity and binding specificity, as seen in structurally related pharmaceuticals like Vicriviroc Maleate, which shares the 4-(trifluoromethyl)phenyl moiety .

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

(1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C10H10F3N/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h2-6,9H,1,14H2/t9-/m1/s1

InChI Key

VQHLJBHRAVBSPS-SECBINFHSA-N

Isomeric SMILES

C=C[C@H](C1=CC=C(C=C1)C(F)(F)F)N

Canonical SMILES

C=CC(C1=CC=C(C=C1)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of biocatalysts, such as recombinant E. coli strains, has also been explored for the asymmetric reduction of related compounds .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogenated derivatives, nucleophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Various substituted derivatives

Scientific Research Applications

Drug Development

The compound has shown promise in drug design due to its ability to interact with various biological targets. Research indicates that the trifluoromethyl group can significantly affect binding affinities with enzymes and receptors, enhancing selectivity and potency. This property makes it a candidate for developing new therapeutic agents, particularly in treating conditions like cancer and neurological disorders .

Case Studies

  • Anticancer Activity : A study highlighted the potential of (1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine as an anticancer agent through its interaction with specific tumor markers. The compound exhibited significant inhibitory effects on cell proliferation in vitro, suggesting further exploration in clinical settings .
  • Neuropharmacology : Research has demonstrated that compounds similar to (1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine can modulate neurotransmitter systems, indicating potential applications in treating psychiatric disorders .

Industrial Applications

Beyond pharmaceuticals, (1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine is being explored for its utility in agrochemicals as a novel pesticide or herbicide. The trifluoromethyl group's properties may enhance the effectiveness of agricultural chemicals by improving their stability and efficacy against resistant pests .

Mechanism of Action

The mechanism of action of (1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights key structural and functional differences between “(1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine” and related compounds:

Compound Name Molecular Formula Key Substituents Functional Groups Biological Activity CAS Number References
(1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine C₁₀H₁₀F₃N 4-(Trifluoromethyl)phenyl, prop-2-enyl Amine, alkene Not explicitly reported (structural analog of CCR5 antagonists) Not provided
(1R)-2,2-Dimethyl-1-[4-(Trifluoromethyl)phenyl]propylamine C₁₂H₁₆F₃N 4-(Trifluoromethyl)phenyl, dimethyl Amine, branched alkyl No direct data (used in synthetic intermediates) 1388639-30-2
Vicriviroc Maleate C₂₈H₃₈F₃N₅O₂·C₄H₄O₄ 4-(Trifluoromethyl)phenyl, piperazine Amine, pyrimidine, maleate CCR5 antagonist (antiviral) 599179-03-0
4-Chloro-2-(6-trifluoromethylpyridin-3-yl)phenyl derivatives Variable Chloro, trifluoromethylpyridinyl Halogen, heteroaromatic Investigated in patent applications for drug discovery EP 4 374 877 A2

Structural and Functional Analysis

Substituent Effects: The trifluoromethyl group in the target compound and Vicriviroc enhances lipophilicity and metabolic resistance compared to chloro-substituted analogs (e.g., 4-chloro-2-(6-trifluoromethylpyridin-3-yl)phenyl derivatives) .

Stereochemical Influence :

  • The (1R) configuration is critical for enantioselective interactions, as seen in Vicriviroc, where stereochemistry dictates CCR5 receptor binding .

Pharmacological Potential: Vicriviroc’s antiviral activity stems from its pyrimidine and maleate groups, which are absent in the target compound. Chloro-substituted derivatives (e.g., EP 4 374 877 A2) exhibit broader patent claims for autoimmune and inflammatory applications, likely due to enhanced halogen bonding .

Synthetic Challenges :

  • Introducing the trifluoromethyl group requires specialized fluorination methods, whereas chloro analogs are more straightforward to synthesize .

Research Findings and Implications

  • Hydrogen Bonding and Crystal Packing : The amine group in the target compound may participate in hydrogen-bonding networks, similar to patterns observed in Etter’s graph-set analysis . This could influence crystallization behavior, as seen in ORTEP-3-generated structures of related amines .
  • Computational Modeling : Density functional theory (DFT) studies, akin to the Colle-Salvetti method, could predict the electronic effects of the trifluoromethyl group on the compound’s reactivity .

Biological Activity

(1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with various molecular targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of (1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine is C10H10F3NC_{10}H_{10}F_3N, with a molecular weight of approximately 201.19 g/mol. The trifluoromethyl group (–CF₃) is known to significantly influence the chemical reactivity and biological interactions of compounds.

Antimicrobial Activity

Recent studies have demonstrated that (1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for membrane penetration and subsequent antimicrobial action .

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
MRSA20 µg/mL

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation, particularly through the inhibition of NF-κB signaling .

Case Study: Breast Cancer Cell Lines
In a study involving breast cancer cell lines, (1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine was found to reduce cell viability significantly at concentrations above 10 µM, with an IC50 value of approximately 8 µM. This suggests a promising potential for further development as an anticancer agent.

Anti-inflammatory Effects

The anti-inflammatory activity of (1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine has been assessed through various assays measuring cytokine production and NF-κB activation. The compound demonstrated a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages .

Table 2: Cytokine Inhibition

CytokineConcentration (µM)Inhibition (%)
IL-61040
TNF-α1035

The biological activity of (1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine can be attributed to several mechanisms:

  • Receptor Interaction : The amino group allows for hydrogen bonding with biological macromolecules, potentially modulating receptor activity.
  • Signaling Pathway Modulation : The compound's influence on NF-κB signaling indicates a role in inflammatory responses and cancer cell survival pathways.
  • Cell Membrane Penetration : Enhanced lipophilicity due to the trifluoromethyl group facilitates cellular uptake.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.